molecular formula C7H7BCl2O3 B6308149 2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid CAS No. 2121514-53-0

2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid

Cat. No.: B6308149
CAS No.: 2121514-53-0
M. Wt: 220.84 g/mol
InChI Key: NZDFOFXGUWPQFO-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid is a chemical compound with the molecular formula C7H7BCl2O3 and a molecular weight of 220.85 . It is a solid substance and is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring with two chlorine atoms and a hydroxymethyl group attached to the boronic acid group .


Chemical Reactions Analysis

Boronic acids, including this compound, are known to be involved in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki–Miyaura coupling . This reaction is used to form carbon-carbon bonds and is particularly useful due to its mild and functional group tolerant reaction conditions .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 220.85 . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Benzoxaboroles: Diverse Applications

Benzoxaboroles, derivatives of phenylboronic acids, have been extensively researched for their unique properties and wide applications. Initially described over 50 years ago, most benzoxaboroles have garnered attention more recently due to their exceptional properties. Their applications range from serving as building blocks and protecting groups in organic synthesis to displaying biological activity, with some under clinical trials. Furthermore, they can bind hydroxyl compounds, making them suitable as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).

Electrochemical Biosensors Based on Phenylboronic Acid Derivatives

Recent progress in developing electrochemical biosensors based on phenylboronic acid (PBA) and its derivatives highlights the selective binding capabilities of PBAs to 1,2- and 1,3-diols, forming boronate esters in neutral aqueous media. This property has been exploited in constructing electrochemical glucose sensors, with PBA-modified electrodes being widely studied for their potential in voltammetric and potentiometric glucose sensing. Beyond glucose, these sensors have been explored for detecting glycoproteins and various compounds, showcasing the versatility of PBA derivatives in biosensing applications (Anzai, 2016).

Catalysis and Environmental Studies

In catalysis, palladium nanoparticles on renewable polysaccharides have been developed as heterogeneous catalysts for the Suzuki cross-coupling of halobenzenes and phenylboronic acids, demonstrating high activity and the potential for easy recycling and reuse. This synthesis approach, involving either mixing metal salts with a polysaccharide or anchoring a metal complex to a polysaccharide followed by metal reduction, exemplifies the integration of green chemistry principles in catalytic processes (Wolfson & Levy‐Ontman, 2020).

Safety and Hazards

The safety information for 2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Properties

IUPAC Name

[2,6-dichloro-4-(hydroxymethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BCl2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2,11-13H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDFOFXGUWPQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1Cl)CO)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401207334
Record name Boronic acid, B-[2,6-dichloro-4-(hydroxymethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-53-0
Record name Boronic acid, B-[2,6-dichloro-4-(hydroxymethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2,6-dichloro-4-(hydroxymethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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